spiro[2H-chromene-3,1'-cyclopropane]-4-one
Overview
Description
Spiro[2H-chromene-3,1’-cyclopropane]-4-one is a spirocyclic compound that features a unique structure combining a chromene moiety with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2H-chromene-3,1’-cyclopropane]-4-one typically involves the use of transition metal catalysts. One common method is the cyclization of appropriate precursors under the influence of a catalyst such as palladium or copper. The reaction conditions often include heating the reactants in a suitable solvent, such as toluene or dichloromethane, and may require the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of spiro[2H-chromene-3,1’-cyclopropane]-4-one would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-chromene-3,1’-cyclopropane]-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the chromene moiety, often facilitated by reagents such as sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original spirocyclic structure, as well as substituted chromene derivatives .
Scientific Research Applications
Spiro[2H-chromene-3,1’-cyclopropane]-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2H-chromene-3,1’-cyclopropane]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, this compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities, including anticancer and antiviral properties.
Spiroindoles: Similar to spirooxindoles, these compounds are used in drug discovery and have shown promise in various therapeutic areas.
Spirobenzofurans: These compounds have applications in materials science and organic synthesis due to their unique structural properties.
Uniqueness
Spiro[2H-chromene-3,1’-cyclopropane]-4-one is unique due to its combination of a chromene moiety with a cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature allows for novel interactions with biological targets and provides a versatile scaffold for the development of new compounds .
Properties
IUPAC Name |
spiro[2H-chromene-3,1'-cyclopropane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-8-3-1-2-4-9(8)13-7-11(10)5-6-11/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYPIHVEAISRIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368407-47-9 | |
Record name | 2,4-dihydrospiro[1-benzopyran-3,1'-cyclopropan]-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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